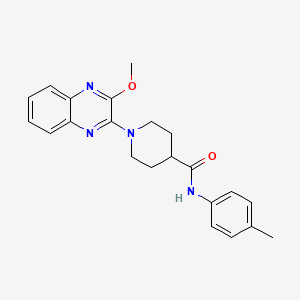
1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide (also known as MQX-4-CN) is a small organic molecule that has been studied for its potential applications in scientific research. MQX-4-CN has been studied for its ability to interact with certain proteins and enzymes, and its potential to be used as a tool for studying biochemical and physiological processes. This article will discuss the synthesis method of MQX-4-CN, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Applications De Recherche Scientifique
MQX-4-CN has been studied for its potential application in scientific research. It has been found to interact with certain proteins and enzymes, and has been used as a tool for studying biochemical and physiological processes. MQX-4-CN has also been studied for its potential to be used as a therapeutic agent, and has been found to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
MQX-4-CN is believed to act on certain proteins and enzymes by inhibiting their activity. It has been found to bind to certain proteins and enzymes and inhibit their activity, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
MQX-4-CN has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties, and has been found to inhibit the activity of certain proteins and enzymes. It has also been found to have an effect on the immune system, and has been found to modulate the activity of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
MQX-4-CN has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and store. It is also relatively stable, which makes it easy to work with. However, there are some limitations to its use in lab experiments. It is not always easy to obtain the necessary reagents for its synthesis, and it is not always easy to control the reaction conditions.
Orientations Futures
There are several potential future directions for the use of MQX-4-CN in scientific research. It could be used to study the biochemical and physiological effects of other small molecules, or to develop new therapeutic agents. It could also be used to study the effects of certain proteins and enzymes, or to develop new drugs that target these proteins and enzymes. Additionally, it could be used to study the effects of environmental factors on biochemical and physiological processes, or to develop new drugs that target environmental factors.
Méthodes De Synthèse
MQX-4-CN can be synthesized using a two-step process. The first step involves the synthesis of the quinoxaline ring, which is achieved by reacting 3-methoxyquinoline with dimethylaminopyridine. The second step involves the formation of the piperidine ring, which is achieved by reacting the quinoxaline ring with 4-methylphenyl piperidine-4-carboxamide. The final product, MQX-4-CN, is obtained after the two steps have been completed.
Propriétés
IUPAC Name |
1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-15-7-9-17(10-8-15)23-21(27)16-11-13-26(14-12-16)20-22(28-2)25-19-6-4-3-5-18(19)24-20/h3-10,16H,11-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUNPLWUAIAGMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(4-methylphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B6555904.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6555908.png)
![N-(4-acetamidophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6555913.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555914.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555919.png)
![N-(4-ethoxyphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6555935.png)
![2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B6555939.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555954.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6555963.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555967.png)
![3-(3,4-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6555973.png)
![5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6555983.png)
![8-chloro-3-(4-ethylphenyl)-N-[2-(morpholin-4-yl)ethyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B6555988.png)
